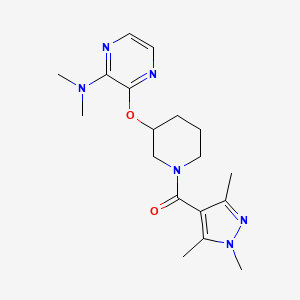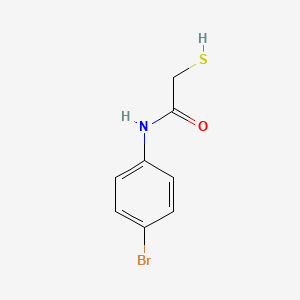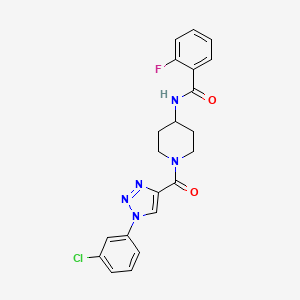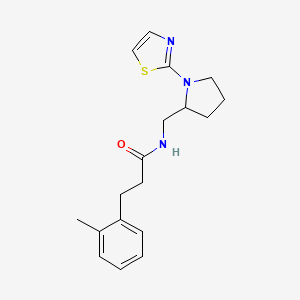![molecular formula C11H15Cl2N3 B2519600 3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride CAS No. 2171866-51-4](/img/structure/B2519600.png)
3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various imidazoquinoline derivatives, which are structurally related to the compound . These derivatives are of interest due to their biological activities, including mutagenicity and potential as anticancer drugs .
Synthesis Analysis
The synthesis of imidazoquinoline derivatives is a topic of interest in the search for new pharmacologically active compounds. For instance, derivatives have been synthesized from 6,7-dichloro-5,8-quinolinedione, which is a key precursor for developing new anticancer drugs . The synthesis process often involves cyclization reactions and can be guided by computer graphics-aided methods to predict the interaction energies of the compounds . Efficient synthetic routes for these compounds have been developed, which are crucial for further biological testing .
Molecular Structure Analysis
The molecular structure of imidazoquinoline derivatives is characterized by the presence of an imidazoquinoline core, which can be substituted at various positions to alter the compound's properties. The structure-activity relationship is evident in the mutagenicity of these compounds, where the position and number of methyl groups significantly affect their biological activity . The molecular rearrangement of these compounds can lead to the formation of new indole and imidazolinone derivatives, which further diversifies the chemical space of these molecules .
Chemical Reactions Analysis
Imidazoquinoline derivatives undergo various chemical reactions, including alkylation, electrophilic substitution, and rearrangement. The reactivity of these compounds can be influenced by the substituents present on the imidazoquinoline core. For example, alkylation with methyl iodide can lead to N-methyl derivatives, and the reaction conditions can direct electrophilic attack to different parts of the molecule . These reactions are important for the functionalization of the imidazoquinoline core and for the discovery of compounds with novel biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazoquinoline derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of a trifluoromethyl group can significantly alter the electronic properties of the molecule . The cytotoxicity of these compounds against various cancer cell lines is a key physical property that is being explored for the development of new anticancer drugs . Understanding these properties is essential for the rational design of new compounds with desired biological activities.
Aplicaciones Científicas De Investigación
Mutagenicity Studies
A study by Grivas and Jägerstad (1984) investigated the mutagenicity of various synthetic quinolines, including 3-Methyl-3H-imidazo[4,5-f]quinoline. They found that this compound was active in the Ames test, suggesting its mutagenic potential. The presence of the imidazole ring and the 2-amino group seemed crucial for its high mutagenicity (Grivas & Jägerstad, 1984).
Chemical Synthesis and Transformations
Aleksandrov et al. (2012) synthesized 2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline, which involved the methylation of isomeric imidazoquinolines. Their study provided insights into electrophilic substitution reactions, highlighting the compound's chemical versatility (Aleksandrov et al., 2012).
Antimicrobial Activity
Vodela and Chakravarthula (2016) developed a method for synthesizing 1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinoline and its derivatives, showing promising antimicrobial activity. This research expands the potential medical applications of imidazoquinoline derivatives (Vodela & Chakravarthula, 2016).
Cytotoxicity and Potential as Anticancer Agents
Suh et al. (2000) synthesized various imidazoquinolinedione derivatives and evaluated their cytotoxicity. They found that certain derivatives exhibited high cytotoxicity against human colon tumor cells, suggesting potential as anticancer drugs (Suh et al., 2000).
Analytical Chemistry Applications
Richling et al. (1999) utilized high-resolution gas chromatography-mass spectrometry to analyze heterocyclic aromatic amines, including 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline. Their study demonstrated the utility of these compounds in routine control of food and process flavors (Richling et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-6,7,8,9-tetrahydroimidazo[4,5-f]quinoline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14;;/h4-5,7,12H,2-3,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRSTAORIXBISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC3=C2CCCN3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B2519518.png)



![Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2519525.png)
![4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2519526.png)

![2-[(4-Isopropylphenoxy)methyl]benzenecarboxylic acid](/img/structure/B2519528.png)
![Methyl 2-[(2-naphthylsulfonyl)amino]acetate](/img/structure/B2519529.png)

![2-[4-(diethylsulfamoyl)phenoxy]acetic Acid](/img/structure/B2519533.png)
![(E)-4-(Dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]but-2-enamide](/img/structure/B2519534.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)